1-Nitrosohydantoin
Overview
Description
1-Nitrosohydantoin is a chemical compound with the molecular formula C3H3N3O3 . It is known to be a carcinogen, with results included on carcinogenic potency (TD50) in each species and target sites in males and females .
Molecular Structure Analysis
The molecular structure of 1-Nitrosohydantoin is characterized by a nitroso group (-N=O) bonded to a deprotonated amine . The molecular weight of 1-Nitrosohydantoin is 129.07 .
Physical And Chemical Properties Analysis
1-Nitrosohydantoin has a molecular weight of 129.07 . It has a boiling point of 239.08°C and a density of 1.7664 (rough estimate). Its refractive index is estimated to be 1.4500 .
Scientific Research Applications
DNA Interaction and Carcinogenicity Studies
- DNA Damage and Repair: 1-Nitroso-5,6-dihydrouracil, a compound related to 1-nitrosohydantoin, demonstrated the ability to induce both single and double-strand breaks in liver DNA of rats, showing potential for studies in DNA damage and repair mechanisms. This compound's effects were quickly repaired within four hours, indicating a rapid cellular response to DNA damage (Stewart, Farber, & Mirvish, 1973).
- Carcinogenicity Testing: In a study, 1-nitrosohydantoin was used in carcinogenicity testing in rats, alongside other nitrosamides and a nitrosocyanamide. This study contributes to understanding the carcinogenic potential of various compounds, including 1-nitrosohydantoin (Bulay, Mirvish, Garcia, Pelfrène, Gold, & Eagen, 1979).
Chemical Synthesis and Applications
- Nitrosation of N,N-Dialkylamines: A study used a combination of 1,3-dihalo-5,5-dimethylhydantoin and sodium nitrite for the effective nitrosation of N,N-dialkylamines. This illustrates the utility of hydantoin derivatives in chemical synthesis, specifically in the formation of nitroso derivatives (Niknam & Zolfigol, 2006).
- Catalytic Activity in Synthesis: 1,3-Dibromo-5,5-dimethylhydantoin has been found to catalyze the one-pot conversion of N-arylglycines to N-arylsydnones. This showcases the potential of hydantoin derivatives as catalysts in organic synthesis (Azarifar & Ghasemnejad-Bosra, 2006).
Bioanalytical and Detection Methods
- Development of Detection Methods: There's significant research in developing detection methods for 1-aminohydantoin, a metabolite of nitrofurantoin. For example, a lateral flow immunoassay (LFA) was developed for rapid detection of 1-aminohydantoin in meat samples, indicating its use in food safety and quality control (Tang et al., 2011).
Nitrofurans and Gene Expression Studies
- Impact on Gene Expression: Nitrofurans, including derivatives of 1-aminohydantoin, have been found to interfere with gene expression in a highly specific manner. This suggests their potential use in molecular biology and genetic research (Herrlich & Schweiger, 1976).
Safety And Hazards
properties
IUPAC Name |
1-nitrosoimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c7-2-1-6(5-9)3(8)4-2/h1H2,(H,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGJTUNLMQGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021041 | |
Record name | 1-Nitrosohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitrosohydantoin | |
CAS RN |
42579-28-2 | |
Record name | 1-Nitrosohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042579282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitrosohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitrosohydantoin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9SZ3F9YPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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